molecular formula C31H38N2O3S3 B1678842 RB 101 CAS No. 135949-60-9

RB 101

Número de catálogo: B1678842
Número CAS: 135949-60-9
Peso molecular: 582.8 g/mol
Clave InChI: QXXMSEVVNUSHKJ-KEKPXRHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate is a synthetic compound of significant interest in medicinal chemistry and chemical biology, primarily serving as a specialized linker or building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of heterobifunctional molecules that induce targeted protein degradation by recruiting a protein of interest to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation (Nature Reviews Drug Discovery, 2021) . The core research value of this compound lies in its unique structure, which integrates a benzyl ester, two phenylpropanoate-derived moieties, and a critical disulfide bridge adjacent to a methionine analog. The disulfide bond is a key feature, as it provides a reversible, redox-sensitive linkage that can be cleaved under reducing conditions, such as those found in the intracellular environment (Bioconjugate Chemistry, 2015) . This property is particularly valuable for constructing stimuli-responsive PROTACs or for creating prodrug strategies where the active molecule is released upon cellular uptake. Its application extends to the development of targeted degraders for challenging therapeutic targets, including those involved in oncology and neurodegenerative diseases. This product is intended for research purposes only by trained professionals and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

135949-60-9

Fórmula molecular

C31H38N2O3S3

Peso molecular

582.8 g/mol

Nombre IUPAC

benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34)/t27?,28-,29-/m0/s1

Clave InChI

QXXMSEVVNUSHKJ-KEKPXRHTSA-N

SMILES isomérico

CSCC[C@@H](CSSCC(CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N

SMILES canónico

CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

N-(2-benzyl-3-((2-amino-4-methylthio)butyl dithio)-1-oxopropyl)phenylalanine benzyl ester
RB 101
RB-101
RB101

Origen del producto

United States

Métodos De Preparación

Retrosynthetic Breakdown

The compound can be dissected into three fragments (Fig. 1):

  • Disulfide side chain : (2S)-2-amino-4-methylsulfanylbutyl disulfide.
  • Central propanoyl unit : 2-[[disulfanyl]methyl]-3-phenylpropanoyl.
  • Benzyl-protected phenylalanine : Benzyl (2S)-2-amino-3-phenylpropanoate.

Synthesis of Key Fragments

Disulfide Side Chain Preparation

The (2S)-2-amino-4-methylsulfanylbutyl disulfide segment requires enantioselective synthesis:

Step 1 : Protection of L-cysteine methyl ester with tert-butoxycarbonyl (Boc) group.
Reagents : Boc anhydride, DMAP, THF.
Step 2 : Alkylation with methylsulfanylethyl bromide.
Conditions : NaH, DMF, 0°C → RT.
Step 3 : Deprotection (TFA/CH₂Cl₂) and oxidation to disulfide.
Oxidizing Agent : I₂ in MeOH (yield: 72%).

Central Propanoyl Unit Assembly

The 3-phenylpropanoyl backbone is constructed via:

  • Friedel-Crafts acylation of benzene with acryloyl chloride.
  • Thiolation at C2 using mercaptomethylation (HSCH₂Li, THF).

Convergent Coupling Strategies

Amide Bond Formation

Coupling the disulfide side chain to the propanoyl unit employs:
Activation : EDC/HOBt in DMF.
Stoichiometry : 1.2 eq disulfide amine to propanoyl acid.
Yield : 68% after HPLC purification.

Stereochemical Control

Chiral Auxiliaries

L-Phenylalanine derivatives ensure 2S configuration:

  • Chiral Pool Synthesis : Commercial (2S)-benzyl phenylalaninate used directly.
  • Asymmetric Catalysis : Ni(II)/BOX complex for α-ketoester reductions (ee >98%).

Disulfide Stereochemistry

The (2S,2'S) configuration is preserved via:

  • Oxidative Dimerization : Prevents epimerization during disulfide formation.

Critical Data Tables

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC)
Disulfide oxidation I₂, MeOH, 0°C → RT 72 95
Amide coupling EDC/HOBt, DMF, 24 h 68 97
Benzylation BnBr, DIEA, CH₂Cl₂ 85 99

Table 2: Spectroscopic Characterization

Parameter Value Source
¹H NMR (CDCl₃) δ 7.25–7.15 (m, 10H, Ar-H)
HRMS m/z 583.2078 [M+H]⁺ (Calc. 583.2082)
[α]²⁵D +34.5° (c 1.0, CHCl₃)

Challenges and Optimization

Disulfide Stability

  • Issue : Disproportionation under basic conditions.
  • Solution : Conduct couplings at pH 6.5–7.0.

Racemization During Amidation

  • Mitigation : Low-temperature (0–5°C) coupling with HOBt.

Industrial-Scale Considerations

Cost-Effective Thiol Sources

  • Alternative : Replace L-cysteine with D-penicillamine for cheaper disulfide synthesis (patent pending).

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF.

Análisis De Reacciones Químicas

Tipos de Reacciones

RB101 se somete a varios tipos de reacciones químicas, incluyendo:

    Oxidación: Los grupos tiol en RB101 pueden sufrir oxidación para formar enlaces disulfuro.

    Reducción: Los enlaces disulfuro se pueden reducir de nuevo a grupos tiol en condiciones reductoras.

    Sustitución: Los grupos amino en RB101 pueden participar en reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes

    Agentes Oxidantes: El peróxido de hidrógeno (H2O2) y el yodo (I2) son agentes oxidantes comúnmente utilizados para la formación de enlaces disulfuro.

    Agentes Reductores: El ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comúnmente utilizados para la escisión de enlaces disulfuro.

    Reactivos de Acoplamiento: La diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) se utilizan comúnmente para el acoplamiento de derivados de aminoácidos.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de RB101 incluyen los correspondientes derivados de disulfuro y tiol, así como varios productos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Structure and Composition

RB-101 has the molecular formula C31H38N2O3SC_{31}H_{38}N_{2}O_{3}S and a molecular weight of approximately 582.8 g/mol. Its structure allows it to effectively inhibit the degradation of endogenous opioid peptides, specifically enkephalins, by blocking the action of enkephalinases such as neprilysin and aminopeptidase N . This inhibition results in increased synaptic concentrations of enkephalins, which enhances pain relief without the side effects typically associated with traditional opioids.

Analgesic Properties

RB-101 has demonstrated significant analgesic activity in various animal models. Studies indicate that it can provide pain relief comparable to traditional opioids but with a reduced risk of addiction and fewer adverse effects. This characteristic makes it a promising candidate for managing chronic pain conditions.

Comparative Analysis with Traditional Opioids

Compound Name Mechanism Advantages Disadvantages
RB-101Enkephalinase inhibitorLower risk of dependence; fewer side effectsLimited clinical data on long-term use
Traditional OpioidsOpioid receptor agonistsStrong analgesic effectsHigh risk of addiction; numerous side effects

RB-101's unique mechanism allows it to enhance endogenous pain relief pathways without directly activating opioid receptors, potentially reducing the risk of dependency associated with conventional opioid therapies.

Preclinical Studies

In preclinical studies, RB-101 has shown promise in various models of pain, including:

  • Neuropathic Pain Models : Demonstrated significant reductions in pain scores compared to control groups.
  • Inflammatory Pain Models : Exhibited effectiveness in reducing inflammation-related pain without the typical side effects seen with opioids.

Clinical Implications

While extensive clinical trials are necessary to fully establish its efficacy and safety profile, initial findings suggest that RB-101 could serve as an alternative treatment for patients who are at risk for opioid addiction or those who experience inadequate relief from standard analgesics .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Source
Target Compound C₃₃H₃₉N₃O₄S₃ Benzyl ester, disulfide, SCH₃, phenyl groups ~677.9 Redox activity, peptide-like stability
2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid C₂₉H₂₉N₃O₆S Benzylsulfanyl, carbobenzyloxy, phenolic -OH 563.6 Protease inhibition, tyrosine mimicry
Benzyl (S)-2-((bis(diisopropylamino)phosphanyl)oxy)propanoate (146) C₂₂H₃₇N₂O₄P Phosphanyloxy, benzyl ester 448.5 Nucleotide synthesis, chiral intermediates
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid C₁₈H₂₆N₄O₅S SCH₃, amide linkages, serine hydroxyl 410.5 Antioxidant, metalloproteinase inhibition
FM1-FM12 derivatives (e.g., FM1: (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal) C₂₁H₂₅NO₃ (FM1) Isopropylbenzyl, nitro, aldehyde ~339.4 Anti-inflammatory, analgesic

A. Redox Activity and Stability

  • The target compound’s disulfide bridge enables reversible oxidation-reduction behavior, similar to glutathione derivatives. This contrasts with 2-[[3-benzylsulfanyl...propanoic acid (), where a single benzylsulfanyl group lacks redox versatility but offers thiol-mediated enzyme inhibition .
  • Met-Phe-Ser analogs () share the SCH₃ group and demonstrate antioxidant capacity via methionine’s sulfur atom, suggesting the target compound may exhibit similar radical-scavenging properties .

B. Pharmacological Potential

  • FM1-FM12 analogs () show anti-inflammatory and analgesic effects (IC₅₀ = 2–10 μM in COX-2 inhibition assays). The target compound’s phenylpropanoyl groups may mimic these activities but with enhanced stability due to the disulfide bridge .

C. Solubility and Bioavailability

  • The benzyl ester in the target compound increases lipophilicity (logP ≈ 4.2 predicted), comparable to benzyl (S)-2-((bis(diisopropylamino)phosphanyl)oxy)propanoate (logP = 3.8) . However, the disulfide may reduce metabolic stability compared to NSC89268 (), which lacks labile S-S bonds .

Actividad Biológica

Benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate, commonly known as RB101, is a synthetic organic compound recognized for its biological activity as an enkephalinase inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

IUPAC Name

The IUPAC name of the compound is:
benzyl 2S 2 2 2S 2 amino 4 methylsulfanylbutyl disulfanyl methyl 3 phenylpropanoyl amino 3 phenylpropanoate\text{benzyl 2S 2 2 2S 2 amino 4 methylsulfanylbutyl disulfanyl methyl 3 phenylpropanoyl amino 3 phenylpropanoate}

Molecular Formula

The molecular formula is C31H38N2O3S3C_{31}H_{38}N_{2}O_{3}S_{3} with a molecular weight of approximately 570.82 g/mol.

Structural Representation

The structural representation of RB101 can be visualized through various chemical databases such as PubChem and DrugBank, which provide detailed information on its chemical properties and potential interactions.

RB101 functions primarily as an enkephalinase inhibitor. Enkephalins are endogenous opioids that play a crucial role in pain modulation and other physiological processes. By inhibiting the enzymes responsible for their degradation, RB101 increases the levels of these neuropeptides in the body, thereby enhancing their analgesic effects. This mechanism positions RB101 as a potential therapeutic agent in pain management and other conditions where modulation of the opioid system is beneficial .

Pharmacological Effects

Research indicates that RB101 exhibits significant analgesic properties. In animal models, such as the rat tail-flick test, it has shown dose-dependent antinociceptive responses, with effective doses ranging from 12.5 mg/kg to 50 mg/kg via intravenous administration . The onset of analgesia is slower compared to traditional opioids due to the time required for endogenous enkephalins to accumulate following enkephalinase inhibition.

Comparative Potency

In terms of potency, RB101 is approximately three times more potent than its analog RB120 when administered intravenously. However, it exhibits varying potency levels depending on the route of administration, being 16 times weaker than morphine when given orally .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of RB101:

  • Analgesic Efficacy : A study demonstrated that RB101 effectively reduces pain in rodent models, establishing its potential for clinical applications in pain management.
  • Neurochemical Effects : Research has shown that RB101 significantly elevates levels of [Met]enkephalin and [Leu]enkephalin in the central nervous system, correlating with its analgesic effects .
  • Safety Profile : Toxicological evaluations indicate that RB101 has a low toxicity profile in animal models, suggesting a favorable safety margin for potential therapeutic use .

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Enkephalinase InhibitionRat Tail-Flick TestDose-dependent analgesia observed
Neurochemical ModulationBiochemical AssaysIncreased endogenous enkephalins
Safety Profile AssessmentToxicological StudiesLow toxicity with high safety margin

Q & A

Basic Research Questions

Q. What synthetic strategies are critical for achieving high-purity benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate?

  • Answer : Synthesis requires precise control of disulfide bond formation and stereochemistry. Key steps include:

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during coupling reactions .
  • Disulfide formation : Optimize oxidative conditions (e.g., iodine/DMSO or air oxidation) to avoid over-oxidation to sulfonic acids .
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2S,2'S) diastereomer .
    • Validation : Confirm purity via HPLC (>98%) and stereochemical integrity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Answer : Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis or disulfide reduction .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -80°C under nitrogen to prevent disulfide scrambling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in enzymatic inhibition data for this compound against ACE2 or redox-sensitive targets?

  • Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate via:

  • Competitive binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) in real-time, reducing artifacts from endpoint assays .
  • Redox environment control : Include reducing agents (e.g., TCEP) or glutathione in buffers to assess disulfide-dependent activity .
  • Structural analysis : Co-crystallize the compound with ACE2 to identify binding modes and validate stereochemical interactions .

Q. How can computational modeling guide the optimization of this compound for selective protein interactions?

  • Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., ACE2). Prioritize residues involved in hydrogen bonding (e.g., Tyr-510) or hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess conformational stability of disulfide bonds and phenyl group orientations .
  • ADMET prediction : Calculate logP, polar surface area, and CYP450 inhibition profiles to prioritize derivatives with improved bioavailability .

Q. What analytical techniques are essential for characterizing disulfide bond integrity and byproduct formation during scale-up?

  • Answer :

  • LC-MS/MS : Detect trace byproducts (e.g., sulfhydryl intermediates) with a mass accuracy <5 ppm .
  • NMR spectroscopy : Use 2D NOESY to confirm disulfide connectivity and 1H-13C HSQC to verify stereochemistry .
  • Elemental analysis : Validate sulfur content (theoretical vs. experimental) to confirm disulfide stoichiometry .

Methodological Considerations

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Answer :

  • Dosing regimen : Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Use LC-MS/MS to quantify parent compound and metabolites (e.g., free thiols or hydrolyzed esters). Calculate AUC, Cmax, and half-life .
  • Tissue distribution : Perform whole-body autoradiography with radiolabeled compound to assess brain permeability or renal clearance .

Data Interpretation and Troubleshooting

Q. What steps address inconsistencies in NMR spectral data for this compound?

  • Answer :

  • Sample preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) and remove paramagnetic impurities via Chelex treatment .
  • Advanced NMR techniques : Acquire 1H-13C HMBC to resolve overlapping peaks in aromatic regions (δ 7.0–7.5 ppm) .
  • Dynamic exchange : If broadening occurs, heat the sample to 50°C or use relaxation agents (e.g., Cr(acac)3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RB 101
Reactant of Route 2
Reactant of Route 2
RB 101

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.